4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride
Overview
Description
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable building block for the development of new molecules with diverse functionalities.
Mechanism of Action
Target of Action
The primary targets of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride are the CYP450 enzymes (CYP2B4, CYP2E1) . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, making them key players in pharmacokinetics.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of drugs and other xenobiotics, given its interaction with CYP450 enzymes . The downstream effects of this interaction could include altered drug efficacy and potential drug-drug interactions.
Biochemical Analysis
Biochemical Properties
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase . These interactions are crucial for the compound’s antimicrobial and anticancer activities, as they disrupt essential biochemical pathways in pathogens and cancer cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. For example, the compound has been shown to inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition disrupts cellular pH regulation and metabolic processes, contributing to the compound’s antimicrobial and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with gradual decreases in activity as the compound degrades . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, such as CYP2B4 and CYP2E1, which catalyze its oxidation and subsequent conjugation with glutathione . These metabolic pathways influence the compound’s bioavailability, toxicity, and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms, accumulating in various cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and interactions with cellular proteins . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications or binding to targeting signals . These localization patterns are important for understanding the compound’s mode of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hurd-Mori cyclization reaction, which involves the reaction of hydrazonoyl chlorides with sulfur sources. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid or its derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Amides and Esters: Formed from substitution reactions.
Carboxylic Acids: Formed from reduction reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Thioamides: These compounds contain sulfur and nitrogen atoms and are used in similar applications, including medicinal chemistry.
Uniqueness
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-phenylthiadiazole-5-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-9(13)8-7(11-12-14-8)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOHHRUTCSLKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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